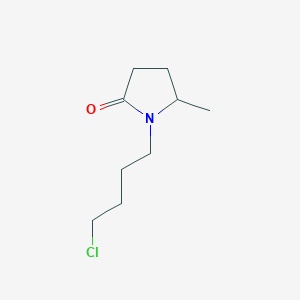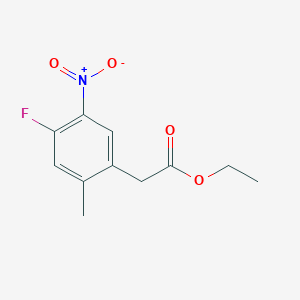
6-Methoxycarbonyl-7-methoxy-4-(5-indolyloxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxycarbonyl-7-methoxy-4-(5-indolyloxy)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxycarbonyl-7-methoxy-4-(5-indolyloxy)quinoline typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . This indole derivative can then be coupled with a quinoline precursor through various methods, such as the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed reaction for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production. The choice of solvents, catalysts, and reaction conditions is crucial to achieving the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Methoxycarbonyl-7-methoxy-4-(5-indolyloxy)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The indolyloxy moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinoline carboxylic acids, while reduction of the quinoline ring can produce dihydroquinoline derivatives.
Scientific Research Applications
6-Methoxycarbonyl-7-methoxy-4-(5-indolyloxy)quinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s indole and quinoline moieties make it a potential candidate for studying biological processes and interactions.
Medicine: Quinoline derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Methoxycarbonyl-7-methoxy-4-(5-indolyloxy)quinoline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes. These interactions contribute to the compound’s biological effects, such as inhibiting cancer cell proliferation or reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-Methoxyquinoline-6-carboxamide: A pharmaceutical intermediate used in the preparation of Lenvatinib.
Indole Derivatives: Compounds with similar indole moieties that exhibit diverse biological activities.
Uniqueness
6-Methoxycarbonyl-7-methoxy-4-(5-indolyloxy)quinoline is unique due to its specific substitution pattern, which combines the properties of both quinoline and indole derivatives. This combination enhances its potential for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
417721-16-5 |
|---|---|
Molecular Formula |
C20H16N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 4-(1H-indol-5-yloxy)-7-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C20H16N2O4/c1-24-19-11-17-14(10-15(19)20(23)25-2)18(6-8-22-17)26-13-3-4-16-12(9-13)5-7-21-16/h3-11,21H,1-2H3 |
InChI Key |
MEILBAPHMRGDIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)OC)OC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



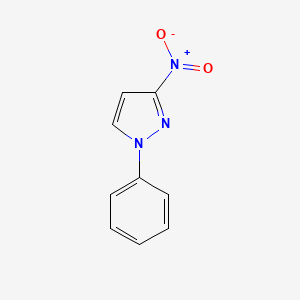

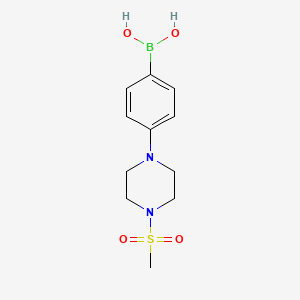
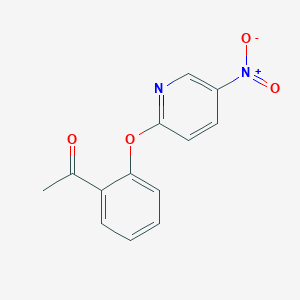

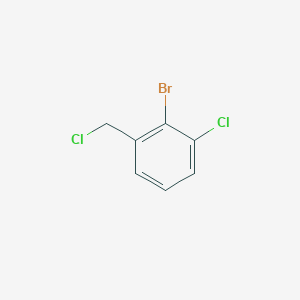
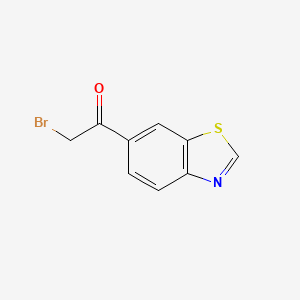
![5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide](/img/structure/B13983164.png)


